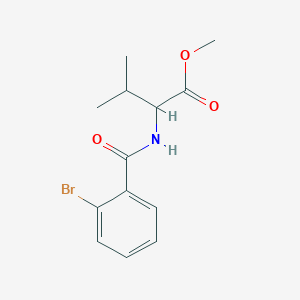

Valine, N-(2-bromobenzoyl)-, methyl ester

Description

Significance of Amino Acid Derivatives as Chiral Building Blocks

Amino acids are fundamental to life and, in the realm of chemistry, are highly valued as readily available, inexpensive, and enantiomerically pure starting materials. beilstein-journals.orgnih.gov Their inherent chirality is a crucial feature, as the biological activity of many pharmaceuticals and agrochemicals is dependent on a specific stereoisomer. By modifying the functional groups of amino acids—the amino group, the carboxylic acid, and the side chain—chemists can generate a vast library of chiral building blocks for the synthesis of complex target molecules. beilstein-journals.org These derivatives serve as scaffolds to introduce stereocenters with high fidelity, a critical aspect in asymmetric synthesis.

Overview of N-Acylation in Peptide and Organic Synthesis Methodologies

N-acylation, the process of introducing an acyl group onto the nitrogen atom of an amino acid or peptide, is a fundamental transformation in peptide synthesis and beyond. mdpi.comresearchgate.net In peptide chemistry, N-acylation is primarily used to form the peptide bond, linking amino acids together. Beyond this, N-acylation serves to protect the amino group during synthetic manipulations of other parts of the molecule. The choice of the acyl group can significantly influence the chemical properties of the resulting derivative, affecting its solubility, stability, and reactivity. mdpi.com Various methodologies have been developed for N-acylation, ranging from the use of acid chlorides and anhydrides to more sophisticated coupling reagents that minimize racemization and side reactions. scielo.org.mx

Contextualizing Halogenated Aromatic Moieties in Organic Chemistry Research

The incorporation of halogen atoms, particularly on aromatic rings, is a common strategy in the design of organic molecules with tailored properties. Halogenated aromatic moieties can profoundly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net The position of the halogen on the aromatic ring is also critical. For instance, an ortho-substituent can exert significant steric and electronic effects, influencing the conformation and reactivity of the molecule. nist.gov In synthetic chemistry, the carbon-halogen bond serves as a versatile handle for further functionalization through various cross-coupling reactions. nih.gov

Research Gaps and Opportunities Pertaining to Specific N-Acyl Valine Methyl Esters with ortho-Bromobenzoyl Substitution

While the synthesis and application of N-acyl valine methyl esters are well-documented, a thorough investigation into derivatives bearing an ortho-bromobenzoyl group reveals a noticeable research gap. Much of the existing literature focuses on unsubstituted benzoyl or para-substituted analogues. The specific steric and electronic consequences of an ortho-bromo substituent on the synthesis, conformation, and potential applications of N-acyl valine methyl esters remain largely unexplored. This presents an opportunity to synthesize and characterize "Valine, N-(2-bromobenzoyl)-, methyl ester" to understand the impact of this substitution pattern and to potentially unlock new applications for this class of compounds.

Chemical and Physical Properties

"this compound" is a chemical compound with the molecular formula C13H16BrNO3. Its molecular weight is approximately 314.17 g/mol .

| Property | Value |

| Molecular Formula | C13H16BrNO3 |

| Molecular Weight | 314.17 g/mol |

| IUPAC Name | methyl 2-[(2-bromobenzoyl)amino]-3-methylbutanoate |

| CAS Number | 140150-32-5 |

Synthesis and Characterization

While specific literature detailing the synthesis of "this compound" is scarce, a plausible synthetic route can be extrapolated from general methods for the N-acylation of amino acid esters. A common approach involves the reaction of the corresponding amino acid methyl ester hydrochloride with an acylating agent, such as an acid chloride, in the presence of a base. scielo.org.mx

In the case of the target molecule, the synthesis would likely proceed via the reaction of L-valine methyl ester hydrochloride with 2-bromobenzoyl chloride. The reaction would be carried out in an inert solvent, such as dichloromethane, and in the presence of a tertiary amine base, like triethylamine (B128534), to neutralize the hydrochloric acid formed during the reaction.

Characterization of the synthesized compound would involve a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be crucial for confirming the structure by identifying the chemical shifts and coupling patterns of the protons and carbons in the valine and bromobenzoyl moieties.

Infrared (IR) spectroscopy would show characteristic absorption bands for the amide and ester functional groups.

Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Research Findings and Discussion

Due to the limited specific research on "this compound," this section will discuss the anticipated chemical behavior and potential research significance based on the known properties of its constituent parts.

The presence of the bulky ortho-bromobenzoyl group is expected to impose significant steric hindrance around the amide bond. This steric crowding could influence the rotational barrier of the N-C(acyl) bond, leading to distinct conformational preferences. Such conformational constraints can be of interest in the design of peptidomimetics or molecules with specific three-dimensional structures.

The electronic effect of the ortho-bromo substituent is also noteworthy. Bromine is an electron-withdrawing group, which can affect the acidity of the amide proton and the reactivity of the aromatic ring. The presence of the bromine atom also provides a synthetic handle for further modifications via cross-coupling reactions, allowing for the introduction of a wide range of substituents at the ortho position of the benzoyl ring.

"this compound" represents an intriguing yet underexplored molecule at the intersection of amino acid chemistry and halogenated aromatics. While its fundamental properties can be inferred from its structure, a detailed experimental investigation is necessary to fully elucidate its unique characteristics. The synthesis and characterization of this compound would not only fill a gap in the chemical literature but also provide a valuable building block for further synthetic endeavors. The steric and electronic effects imparted by the ortho-bromobenzoyl group offer exciting possibilities for its application in areas such as medicinal chemistry and materials science, warranting further research into this specific N-acylated amino acid derivative.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-bromobenzoyl)amino]-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-8(2)11(13(17)18-3)15-12(16)9-6-4-5-7-10(9)14/h4-8,11H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIFWBCAJWLQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271254 | |

| Record name | Valine, N-(2-bromobenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1397003-17-6 | |

| Record name | Valine, N-(2-bromobenzoyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1397003-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valine, N-(2-bromobenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Valine, N 2 Bromobenzoyl , Methyl Ester

Direct N-Acylation Approaches

Direct N-acylation is a common and straightforward method for the synthesis of amides. This involves the reaction of an amine with a carboxylic acid derivative, such as an acyl halide or the parent carboxylic acid activated in situ.

One of the most conventional methods for N-acylation is the use of a reactive acyl halide, typically 2-bromobenzoyl chloride. This electrophilic acylating agent readily reacts with the nucleophilic amino group of valine methyl ester. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The synthesis of the requisite 2-bromobenzoyl chloride can be achieved by treating 2-bromobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Table 1: Reaction Parameters for the Synthesis of N-(2-bromobenzoyl) Valine Methyl Ester via Acyl Halide

| Parameter | Condition | Purpose |

| Acylating Agent | 2-Bromobenzoyl chloride | Provides the 2-bromobenzoyl group. |

| Amine | Valine methyl ester hydrochloride | The amino acid derivative to be acylated. |

| Base | Triethylamine (B128534), Pyridine | Neutralizes the HCl generated during the reaction. |

| Solvent | Dichloromethane, Chloroform | Provides a medium for the reaction. |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |

This method is often favored for its high yields and relatively simple work-up procedures.

Alternatively, the amide bond can be formed directly from 2-bromobenzoic acid and valine methyl ester using a coupling agent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Typical Additive |

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt or DMAP |

| EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt or DMAP |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA |

| T3P | Propylphosphonic anhydride | Pyridine |

This approach is particularly useful when the corresponding acyl halide is unstable or difficult to prepare.

The efficiency of amide bond formation can be significantly enhanced through catalysis. Various catalysts have been developed to promote the direct amidation of carboxylic acids with amines. These include boronic acid derivatives, which are believed to activate the carboxylic acid through the formation of a reactive acyloxyboronate intermediate.

Furthermore, metal-based catalysts, such as those based on zirconium, titanium, or copper, have been shown to be effective for direct amidation reactions. commonorganicchemistry.com For instance, copper-catalyzed methods have been developed for the amination of bromobenzoic acids, which could be adapted for the coupling with amino acid esters. commonorganicchemistry.com These catalytic methods are advantageous as they often proceed under milder conditions and can offer improved atom economy.

Alternative Synthetic Pathways

Beyond direct acylation, alternative strategies can be employed to introduce the bromo substituent or to construct the N-acyl bond through different mechanisms.

An alternative route involves the initial synthesis of N-benzoyl valine methyl ester, followed by the regioselective bromination of the benzoyl ring. The benzamido group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct bromination of N-benzoyl valine methyl ester would be expected to yield a mixture of the ortho- and para-bromo isomers.

Common brominating agents for this type of transformation include N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, or bromine in a suitable solvent. The regioselectivity can be influenced by the reaction conditions, including the choice of solvent and catalyst. Separation of the desired ortho-isomer from the para-isomer would be necessary.

Palladium-catalyzed carbonylation reactions offer a powerful method for the synthesis of amides and other carbonyl compounds. In this approach, an aryl halide (such as 1-bromo-2-iodobenzene (B155775) or a related dihalide) can be reacted with carbon monoxide and valine methyl ester in the presence of a palladium catalyst. This in-situ generation of a reactive acyl-palladium species is followed by nucleophilic attack by the amine to form the desired amide.

This methodology is particularly versatile and allows for the introduction of the carbonyl group and the formation of the C-N bond in a single step. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity.

Optimization of Reaction Parameters and Yields

The efficiency and scalability of the synthesis of Valine, N-(2-bromobenzoyl)-, methyl ester are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, operating temperature and pressure, and the stoichiometry of catalysts and reagents.

The solvent plays a crucial role in N-acylation reactions by influencing reactant solubility, reaction rates, and in some cases, product selectivity. The synthesis of N-acyl amino acid esters is commonly performed in aprotic polar solvents to ensure the solubility of the amino acid ester salt and the acylating agent.

Research on analogous N-acylation reactions highlights the importance of solvent choice:

Aprotic Solvents: Dichloromethane (DCM) is frequently used for peptide coupling reactions, often in the presence of a coupling reagent and a base. scielo.org.mx Its volatility simplifies product isolation. scielo.org.mx Dimethylformamide (DMF) is another common solvent, particularly for reactions requiring higher temperatures or for reactants with poor solubility in other organic solvents. beilstein-journals.org

"Green" Solvents: There is a growing interest in developing more environmentally friendly protocols. Studies on the N-acylation of amines have demonstrated that water can be a viable solvent, sometimes leading to high yields without the need for catalysts, especially under microwave irradiation. mdpi.com This approach, however, depends heavily on the reactants' stability and solubility in aqueous media. mdpi.com For reactants that are insoluble in water, a heterogeneous reaction mixture is formed, where diffusion may control the reaction rate. mdpi.com

Table 1: Illustrative Solvent Effects on a General N-Acylation Reaction

| Solvent | Typical Conditions | Outcome | Reference |

| Dichloromethane | Room Temperature, with coupling agent (e.g., EDAC) | Good for standard peptide coupling; easy workup. | scielo.org.mx |

| Dimethylformamide | Room Temp to moderate heat | Useful for less soluble reactants; higher boiling point. | beilstein-journals.org |

| Water | Microwave Irradiation (50 °C) | Environmentally friendly; can provide high yields rapidly. | mdpi.com |

| Toluene | Reflux | Used for concurrent esterification and N-acetylation with orthoesters. | nih.gov |

Temperature and Pressure Optimization for Industrial Scalability Research

Temperature is a critical parameter for controlling reaction kinetics and minimizing side reactions. While many N-acylation reactions proceed efficiently at room temperature, scielo.org.mx heating can significantly reduce reaction times. Microwave-assisted synthesis, for example, has been shown to yield N-acylated products in as little as 15-20 minutes at 50°C, a significant improvement over conventional heating. mdpi.com For industrial-scale production, maintaining a consistent and optimal temperature profile is essential for ensuring batch-to-batch reproducibility and maximizing throughput.

Conversely, some reactions may require cooling to control exothermic events or to prevent the degradation of sensitive reagents. For instance, reactions involving highly reactive acyl chlorides might be initiated at 0°C or below.

Pressure is less commonly varied for this type of liquid-phase synthesis, with most lab-scale and industrial processes being conducted at atmospheric pressure. However, in polymerization reactions of N-carboxyanhydrides (NCAs), a related field, applying a vacuum (e.g., 1 × 10⁻⁵ bar) has been shown to accelerate polymerization for certain monomers. While not directly analogous to a simple N-acylation, this demonstrates that pressure can be a relevant parameter in optimizing reactions involving amino acid derivatives, particularly during scale-up where efficient removal of volatile byproducts under reduced pressure can drive a reaction to completion.

The synthesis of this compound first requires the preparation of L-valine methyl ester, commonly achieved by reacting L-valine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane (TMSCl). nih.gov The subsequent N-acylation step involves reacting the valine methyl ester with an activated form of 2-bromobenzoic acid.

Key reagents and their stoichiometry include:

Acylating Agent: 2-bromobenzoyl chloride is a common choice due to its high reactivity. Typically, a slight excess (1.0-1.2 equivalents) is used to ensure complete consumption of the amino acid ester.

Base: An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct generated when using an acyl chloride. At least one equivalent is necessary, though often a slight excess is used. For reactions starting from the carboxylic acid, a coupling agent is needed.

Coupling Agents: If starting from 2-bromobenzoic acid instead of its acyl chloride, a peptide coupling reagent is employed. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are used to activate the carboxylic acid. scielo.org.mx

Catalysts: A catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added in small amounts (0.1-0.2 equivalents) to accelerate the acylation, particularly when using coupling agents or anhydrides. scielo.org.mxbeilstein-journals.org

Optimizing the stoichiometry involves balancing reaction completeness with the ease of purification, as large excesses of reagents can complicate the isolation of the final product.

Table 2: Role of Reagents in a Typical N-Acylation Synthesis

| Reagent/Catalyst | Function | Typical Stoichiometry (Equivalents) | Reference |

| L-Valine Methyl Ester | Nucleophile | 1.0 | scielo.org.mx |

| 2-Bromobenzoyl Chloride | Acylating Agent | 1.0 - 1.2 | researchgate.net |

| Triethylamine (TEA) | HCl Scavenger | 1.1 - 1.5 | scielo.org.mx |

| EDAC | Coupling Agent (for carboxylic acid) | 1.1 - 1.3 | scielo.org.mx |

| DMAP | Acylation Catalyst | 0.1 - 0.2 | scielo.org.mxbeilstein-journals.org |

Stereochemical Control and Purity in Synthesis

Maintaining the stereochemical integrity of the chiral center at the α-carbon of valine is paramount, as the biological activity of the final compound is often dependent on its specific stereoisomer.

The starting material, L-valine, possesses a defined stereochemistry that must be preserved throughout the synthetic sequence. nih.gov The initial esterification of L-valine to its methyl ester hydrochloride is a key step where racemization can occur, especially under harsh acidic conditions or high temperatures. nih.gov Using milder methods, such as TMSCl in methanol at room temperature, is reported to cause little racemization. nih.gov

During the N-acylation step itself, the reaction at the nitrogen atom does not directly involve the chiral carbon. However, the reaction conditions, particularly the presence of a strong base and elevated temperatures, can promote epimerization (loss of stereointegrity) at the α-carbon. Research on N-acylation in aqueous media has shown that these conditions can produce N-acylated products without loss of chirality. mdpi.com Similarly, standard peptide coupling conditions are generally optimized to prevent racemization. Careful monitoring and control of reaction parameters are essential to ensure the final product retains the L-configuration of the starting amino acid.

The primary strategy for ensuring high enantiomeric excess (e.e.) is the prevention of racemization during the synthesis. This is achieved through:

Mild Reaction Conditions: Employing room temperature or below for both esterification and acylation steps.

Appropriate Reagents: Using coupling reagents known to suppress racemization.

Control of Base: Avoiding strong bases or prolonged exposure to basic conditions that can deprotonate the α-carbon.

Studies on the esterification of amino acids have shown that the choice of solvent can influence racemization. For example, preparing benzyl (B1604629) esters in toluene, which requires high temperatures to azeotropically remove water, can lead to racemization. researchgate.net This highlights the need to select conditions that are effective for the reaction but gentle enough to preserve stereochemistry.

In cases where racemization is unavoidable or has occurred to some extent, a chiral resolution step would be necessary. This typically involves techniques such as:

Chiral Chromatography: Separating the L- and D-enantiomers using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC).

Diastereomeric Crystallization: Reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.

However, these resolution methods add significant cost and complexity to the synthesis, making the prevention of racemization the far more desirable approach.

Impurity Profiling and Control in Synthetic Routes

Impurity profiling is a critical aspect of chemical synthesis, particularly for compounds intended for further use where purity is paramount. The impurities in this compound can originate from the starting materials, intermediates, by-products of the reaction, and degradation of the final product. A thorough understanding of the synthetic route allows for the identification of potential impurities and the implementation of control strategies.

Based on the likely synthetic pathway involving the acylation of L-valine methyl ester with 2-bromobenzoyl chloride, several potential impurities can be anticipated. These are categorized in the table below.

Table 1: Potential Impurities in the Synthesis of this compound

| Impurity Category | Potential Impurity | Potential Source |

|---|---|---|

| Starting Materials | L-valine methyl ester | Incomplete reaction |

| 2-bromobenzoic acid | Hydrolysis of 2-bromobenzoyl chloride or incomplete conversion during its preparation | |

| By-products | Di-(2-bromobenzoyl) valine methyl ester | Over-acylation of the product |

| Valine, N-(2-bromobenzoyl)- | Hydrolysis of the methyl ester group | |

| D-Valine, N-(2-bromobenzoyl)-, methyl ester | Racemization during the reaction |

| Reagent-Related | Salts of the base used | Neutralization of HCl |

Control of Impurities:

The control of these impurities is essential to ensure the quality of the final product. This can be achieved through a combination of strategies implemented during and after the synthesis.

Control of Starting Materials: The purity of the starting materials, L-valine methyl ester and 2-bromobenzoyl chloride, should be rigorously controlled. Impurities in these materials can be carried through the synthesis and may be difficult to remove from the final product. For instance, the presence of 2-bromobenzoic acid in the acylating agent can lead to purification challenges.

Optimization of Reaction Conditions: The reaction conditions play a significant role in minimizing the formation of by-products.

Stoichiometry: A precise control of the stoichiometry of the reactants can minimize unreacted starting materials. Using a slight excess of the L-valine methyl ester could ensure the complete consumption of the more reactive 2-bromobenzoyl chloride.

Temperature: The reaction temperature should be carefully controlled to prevent side reactions. Higher temperatures might increase the rate of reaction but could also lead to a higher incidence of by-products and potential racemization.

Base: The choice and addition rate of the base are critical. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is often preferred. Slow addition of the base can help to maintain a controlled pH and minimize side reactions.

Purification of the Final Product: After the reaction is complete, a robust purification strategy is necessary to remove any unreacted starting materials, by-products, and reagent-related impurities. Common purification techniques for a compound like this compound include:

Aqueous Work-up: Washing the reaction mixture with dilute acidic and basic solutions can help to remove basic and acidic impurities, respectively.

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent for crystallization is critical to obtain a high yield of the pure product.

Chromatography: If crystallization does not provide the desired purity, column chromatography can be employed to separate the target compound from closely related impurities.

Analytical Monitoring:

Throughout the synthesis and purification process, analytical techniques are employed to monitor the reaction progress and assess the purity of the product. High-Performance Liquid Chromatography (HPLC) is a particularly useful method for separating and quantifying the target compound and its potential impurities. The development of a validated HPLC method is crucial for accurate impurity profiling.

By implementing these control strategies, it is possible to synthesize this compound with a high degree of purity, ensuring its suitability for subsequent applications.

Chemical Reactivity and Transformational Chemistry of Valine, N 2 Bromobenzoyl , Methyl Ester

Reactions at the Bromine Moiety

The bromine atom attached to the benzoyl group is a versatile handle for aromatic derivatization. Its reactivity is influenced by the presence of the ortho-amido substituent, which can exert electronic and steric effects on the reaction center.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Aromatic Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide.

Suzuki-Miyaura Reaction The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For a substrate like Valine, N-(2-bromobenzoyl)-, methyl ester, a typical reaction would involve its coupling with a boronic acid to replace the bromine atom. The reaction generally proceeds with high functional group tolerance and under relatively mild conditions. While specific studies on this exact substrate are not prevalent, the reactivity of ortho-bromoanilines and related compounds in Suzuki-Miyaura couplings is well-documented. nih.govgoogle.com

Illustrative Suzuki-Miyaura Reaction Conditions: This data is representative of typical conditions for this class of reaction and is for illustrative purposes.

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, or 2-MeTHF |

| Temperature | 80-110 °C |

Sonogashira Reaction The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.govresearchgate.net The transformation of this compound via a Sonogashira reaction would result in an alkynylated benzoyl derivative, a valuable intermediate for synthesizing more complex heterocyclic structures or conjugated systems. Copper-free variants of the Sonogashira reaction have also been developed to avoid the formation of alkyne homo-coupling byproducts. researchgate.net

Illustrative Sonogashira Coupling Reaction Conditions: This data is representative of typical conditions for this class of reaction and is for illustrative purposes.

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Phenylacetylene |

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Co-catalyst | CuI |

| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPA) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

Heck Reaction The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This reaction offers a direct method for the vinylation of the aromatic ring of this compound. The regioselectivity of the addition to the alkene is influenced by the electronic nature of the alkene substituents.

Illustrative Heck Reaction Conditions: This data is representative of typical conditions for this class of reaction and is for illustrative purposes.

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkene | Methyl acrylate |

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃ or other phosphine ligands |

| Base | Et₃N or NaOAc |

| Solvent | DMF or Acetonitrile |

| Temperature | 100-140 °C |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) is a potential pathway for replacing the bromine atom, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, the benzoyl group is electron-withdrawing, which facilitates nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. For the reaction to be efficient, strong electron-withdrawing groups are typically required ortho or para to the leaving group. Strong nucleophiles like alkoxides, thiolates, or amines can displace the bromide under suitable, often high-temperature, conditions.

Reductive Debromination Studies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), or with hydride reagents. This reaction would convert this compound into N-benzoylvaline methyl ester, effectively removing the reactive coupling handle. While specific studies on this molecule are scarce, the debromination of N-Benzoyl-2-bromoglycine methyl ester using tributyltin hydride has been reported to proceed effectively, suggesting similar reactivity for the valine analogue.

Reactions at the Ester Functionality

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters or into a carboxylic acid.

Transesterification Reactions for Alkyl Group Exchange

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess as the solvent. For example, reacting this compound in refluxing ethanol (B145695) with an acid catalyst would produce Valine, N-(2-bromobenzoyl)-, ethyl ester. This process is useful for modifying the properties of the molecule, such as its solubility or volatility.

Chemoselective Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, N-(2-bromobenzoyl)valine, without affecting the amide bond or the aryl bromide. This transformation is most commonly achieved under basic conditions, a process known as saponification. Treatment with an aqueous base like sodium hydroxide (B78521) or lithium hydroxide, followed by an acidic workup to protonate the carboxylate intermediate, yields the final carboxylic acid. This reaction is often a key step in the synthesis of more complex molecules where the carboxylic acid is required for subsequent coupling reactions.

Amidation Reactions with Primary and Secondary Amines

The methyl ester group of this compound is susceptible to nucleophilic attack by primary and secondary amines, leading to the corresponding amides. This aminolysis reaction is a common transformation for esters and is typically facilitated by heating or by the use of catalysts. The reactivity of the amine nucleophile plays a significant role, with less sterically hindered and more basic amines generally reacting more readily.

While specific studies on the amidation of this compound are not extensively documented, the reactivity can be inferred from studies on similar N-acyl amino acid esters. organic-chemistry.orgnih.gov The general reaction involves the displacement of the methoxy (B1213986) group of the ester by an amine.

Table 1: Representative Amidation Reactions of N-Acyl Valine Methyl Esters with Various Amines

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Benzylamine | N-Benzyl-N'-(2-bromobenzoyl)valinamide | Heat, neat or in a high-boiling solvent | nih.gov |

| Piperidine | N-(2-Bromobenzoyl)valinylpiperidine | Heat, neat or in a high-boiling solvent | organic-chemistry.org |

| Aniline | N-Phenyl-N'-(2-bromobenzoyl)valinamide | Higher temperatures, possible catalyst | nih.gov |

| Diethylamine | N,N-Diethyl-N'-(2-bromobenzoyl)valinamide | Heat, neat or in a high-boiling solvent | organic-chemistry.org |

Note: This table is illustrative and based on general reactivity patterns of N-acyl amino acid esters. Specific yields and optimal conditions would require experimental determination for this compound.

The presence of the 2-bromobenzoyl group is not expected to significantly hinder the amidation reaction, although it may have a minor electronic effect on the reactivity of the ester carbonyl.

Reactions at the Amide Nitrogen and Valine Side Chain

Beyond the ester functionality, the amide nitrogen and the isopropyl side chain of the valine residue offer further sites for chemical modification.

N-Alkylation and N-Derivatization Studies

The secondary amide nitrogen in this compound can undergo N-alkylation, although this transformation is often more challenging than the O-alkylation of the corresponding carboxylate. Strong bases are typically required to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with alkylating agents such as alkyl halides. Common methods for the N-alkylation of N-acyl amino acids involve the use of reagents like sodium hydride followed by an alkyl halide. libretexts.org

For instance, N-methylation could be achieved using methyl iodide in the presence of a strong base. The general scheme for such a reaction would be:

Scheme 1: Hypothetical N-Alkylation of this compound

It is important to note that side reactions, such as ester hydrolysis or racemization at the alpha-carbon of the valine residue, can occur under these conditions. The choice of base, solvent, and temperature is crucial to maximize the yield of the desired N-alkylated product.

Transformations of the Valine Isopropyl Side Chain

The isopropyl side chain of the valine residue is generally considered to be chemically inert. It is a saturated hydrocarbon group and does not readily participate in many common organic reactions. However, under forcing conditions, such as free-radical halogenation, functionalization of the isopropyl group could be achieved. This would likely lead to a mixture of products, with halogenation occurring at the tertiary carbon being the most probable outcome.

Further transformations of a halogenated side chain could then be envisioned, such as elimination to form an alkene or substitution with other nucleophiles. However, such transformations on N-acyl valine derivatives are not well-documented and would likely require significant optimization to achieve selectivity and good yields.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Reaction Pathways and Intermediate Species

The amidation of esters with amines, a key transformation for this compound, is generally understood to proceed through a nucleophilic acyl substitution mechanism. libretexts.orgresearchgate.net The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, with the expulsion of the methoxide (B1231860) leaving group, yields the final amide product.

In some cases, particularly with less reactive esters, the reaction may be catalyzed by acids or bases. Acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis, on the other hand, involves deprotonation of the amine nucleophile, increasing its nucleophilicity.

Mechanistic studies on related N-acyl amino acid esters have provided detailed insights into these pathways. For example, kinetic studies and computational modeling have been used to elucidate the transition states and intermediate species involved in the aminolysis of activated esters. acs.org

Kinetic Studies of Reaction Rates and Selectivity

The rate of amidation of this compound is influenced by several factors, including the nature of the amine, the reaction temperature, and the presence of catalysts. Kinetic studies on the aminolysis of related N-benzoyl amino acid esters have shown that the reaction is typically first-order with respect to both the ester and the amine. nih.gov

Table 2: Factors Influencing the Rate of Amidation of N-Acyl Amino Acid Esters

| Factor | Influence on Reaction Rate | Rationale |

| Amine Nucleophilicity | Increased nucleophilicity generally increases the rate. | More nucleophilic amines attack the ester carbonyl more readily. |

| Steric Hindrance | Increased steric hindrance (on either the ester or the amine) generally decreases the rate. | Steric bulk can impede the approach of the nucleophile to the electrophilic center. |

| Temperature | Increasing the temperature generally increases the rate. | Provides the necessary activation energy for the reaction to proceed. |

| Catalyst | Presence of an appropriate acid or base catalyst can significantly increase the rate. | Catalysts lower the activation energy of the reaction. |

Advanced Spectroscopic and Analytical Characterization of Valine, N 2 Bromobenzoyl , Methyl Ester

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile compounds like Valine, N-(2-bromobenzoyl)-, methyl ester and for identifying any related impurities. The compound is typically derivatized to enhance its volatility and thermal stability before analysis. mdpi.com A common derivatization involves creating N-pentafluoropropionyl (PFP) or N-trifluoroacetyl (TFA) derivatives of the amino acid ester. researchgate.net

In a typical GC-MS analysis, the derivatized compound is separated on a capillary column, often with a chiral stationary phase to resolve enantiomers. uni-muenchen.de The retention time provides a reliable measure for identification, while the mass spectrometer fragments the eluted compound, yielding a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of the title compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the amide bond, the ester group, and the loss of the bromine atom.

Analysis of related amino acid derivatives by GC-MS has shown that derivatization is a critical step for achieving good chromatographic resolution and stable signals. mdpi.com For instance, the two-step derivatization of amino acids to their methyl ester-pentafluoropropionyl derivatives has been shown to yield stable products suitable for routine analysis. mdpi.com

Table 1: Illustrative GC-MS Data for a Derivatized Valine Analog This table is based on data for related valine derivatives and serves as an example.

| Parameter | Value | Reference |

| Chromatography Type | Gas Chromatography (GC) | hmdb.ca |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.ca |

| Derivative Type | Example: Trimethylsilyl (TMS) | mdpi.comhmdb.ca |

| Retention Index | ~1207 (based on L-Valine, 2 TMS derivative) | hmdb.ca |

| Detection Method | Mass Spectrometry (MS) | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

The FT-IR spectrum of a related compound, L-Valinium Picrate, shows characteristic peaks for the methyl groups of the valine side chain, with C-H stretching vibrations observed in the 2950-2850 cm⁻¹ region. core.ac.uk For this compound, one would expect to observe key vibrational bands corresponding to the amide group (N-H stretch, C=O stretch), the ester group (C=O stretch, C-O stretch), the aromatic ring (C=C stretching, C-H bending), and the aliphatic valine side chain (C-H stretching and bending). Hydrogen bonding can influence the position and shape of the N-H and C=O stretching bands. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. mdpi.com In the analysis of L-valine l-valinium perchlorate (B79767) monohydrate, Raman spectra were instrumental in assigning vibrations for the C--(CH₃)₂, C--C--N, and C--H functional groups. nih.gov

Table 2: Expected Vibrational Frequencies for this compound This table is based on typical ranges and data from related molecules.

| Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Reference |

| N-H Stretch (Amide) | 3300-3100 | 3300-3100 | core.ac.uk |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | core.ac.uk |

| C-H Stretch (Aliphatic) | 2960-2850 | 2960-2850 | core.ac.uk |

| C=O Stretch (Amide I) | 1680-1630 | 1680-1630 | core.ac.uk |

| C=O Stretch (Ester) | 1750-1735 | 1750-1735 | researchgate.net |

| N-H Bend (Amide II) | 1570-1515 | - | core.ac.uk |

| C=C Stretch (Aromatic) | 1600, 1475 | 1600, 1475 | researchgate.net |

| C-Br Stretch | 680-515 | 680-515 | - |

Chiral Chromatography and Enantiomeric Purity Assessment

Since this compound is a chiral molecule, derived from the amino acid valine, the assessment of its enantiomeric purity is critical. Chiral chromatography is the definitive method for separating and quantifying the enantiomers.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the enantioseparation of amino acid derivatives. Various types of CSPs, such as those based on cellulose, amylose, or cyclodextrins, can be employed. google.com The choice of CSP and mobile phase is crucial for achieving optimal separation. For N-blocked amino acids, polysaccharide-based and macrocyclic antibiotic-based CSPs have shown excellent results. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Gas Chromatography with chiral columns is another effective method for determining the enantiomeric excess of volatile chiral compounds. uni-muenchen.de This technique often requires derivatization of the analyte to increase its volatility. Chirasil-Val, a well-known chiral stationary phase, is synthesized from L-valine and is particularly effective for separating enantiomers of amino acids derivatized as N-acyl alkyl esters. uni-muenchen.de The D- and L-enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Table 3: Example of Chiral Separation Parameters for Amino Acid Derivatives This table illustrates typical conditions and is based on general knowledge of chiral separations.

| Parameter | HPLC with Chiral Stationary Phase | GC with Chiral Column | Reference |

| Chiral Selector | Polysaccharide-based (e.g., Cellulose, Amylose) or Macrocyclic Antibiotic (e.g., Teicoplanin) | Chirasil-Val | uni-muenchen.de |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol, or buffered aqueous-organic mixtures | Helium, Hydrogen | uni-muenchen.de |

| Detection | UV-Vis, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | uni-muenchen.de |

| Derivatization | Often not required, but can be used | Required (e.g., N-PFP/isopropyl ester) | researchgate.netuni-muenchen.de |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid state. This technique can unambiguously determine the molecular connectivity, bond lengths, bond angles, and the absolute configuration of a chiral center, especially when a heavy atom like bromine is present. nih.gov

For this compound, obtaining a suitable single crystal would allow for precise determination of the conformation of the valine side chain, the geometry of the amide bond, and the orientation of the 2-bromobenzoyl group relative to the rest of the molecule. The bromine atom facilitates the determination of the absolute configuration through anomalous dispersion effects. nih.gov The crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which stabilize the crystal lattice. researchgate.net A study on N-cinnamoyl-L-valine methyl ester revealed that the molecular conformation is stabilized by intermolecular N—H⋯O hydrogen-bonding interactions. researchgate.net

Table 4: Illustrative Crystallographic Data for a Related N-Acyl Valine Methyl Ester Data based on N-cinnamoyl-L-valine methyl ester. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.979 |

| b (Å) | 15.651 |

| c (Å) | 8.271 |

| Z (Molecules per unit cell) | 4 |

| Key Interactions | Intermolecular N—H⋯O hydrogen bonds |

Computational and Theoretical Chemistry Studies of Valine, N 2 Bromobenzoyl , Methyl Ester

Conformational Analysis and Energy Landscapes

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. For a flexible molecule like Valine, N-(2-bromobenzoyl)-, methyl ester, which has several rotatable bonds, a complex potential energy surface with multiple minima (stable conformers) and transition states exists. Conformational analysis aims to map this landscape.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is well-suited for scanning the vast conformational space of flexible molecules efficiently.

Force Fields: MM calculations for this compound would typically employ force fields like AMBER or CHARMM. These force fields are collections of parameters that define the energy of bonds stretching, angles bending, and torsions rotating, as well as non-bonded van der Waals and electrostatic interactions.

Molecular Dynamics (MD): To explore the conformational landscape under more realistic conditions, Molecular Dynamics (MD) simulations are used. nih.gov An initial 3D structure would be placed in a simulated box, often with a solvent like water, and the system's evolution over time would be calculated by solving Newton's equations of motion. nih.gov An MD simulation lasting for nanoseconds or longer would reveal the accessible conformations, the transitions between them, and their relative populations at a given temperature and pressure. nih.gov This provides insight into the molecule's flexibility and the dominant shapes it adopts in solution.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

While MM methods are fast, Density Functional Theory (DFT), a quantum mechanical method, provides much higher accuracy for geometries and energies.

Optimization: The low-energy conformers identified through MM/MD simulations would be used as starting points for DFT geometry optimizations. A common approach involves using a functional like B3LYP with a basis set such as 6-31G(d,p).

Energetics: DFT calculates the electronic energy of the molecule with high precision, allowing for a more accurate ranking of the stability of different conformers. The energy differences between conformers are key to understanding their equilibrium populations. For this compound, this would reveal the energetic cost of rotating the 2-bromobenzoyl group relative to the valine core, for instance.

| Method | Application | Typical Output |

| Molecular Mechanics (MM) | Rapidly scan potential conformations. | A large set of possible low-energy structures. |

| Molecular Dynamics (MD) | Simulate molecular motion over time in a solvent. | Trajectories showing conformational changes; dominant solution-phase structures. |

| Density Functional Theory (DFT) | Accurately calculate the geometry and energy of specific conformers. | Precise bond lengths, bond angles, and relative energies of stable conformers. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in predicting how a molecule is formed and how it might react with other species.

Computational Modeling of Amide Bond Formation and Aromatic Substitutions

The synthesis of this compound involves the formation of an amide bond between the amino group of valine methyl ester and 2-bromobenzoyl chloride (or a related activated carboxylic acid).

Aromatic Substitutions: The bromine atom on the benzene (B151609) ring makes the molecule a potential substrate for reactions like nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling). Computational models can predict the feasibility of these reactions by calculating the activation barriers and comparing different potential pathways.

Prediction of Reaction Outcomes and Selectivity

When a molecule can react in multiple ways, computational methods can predict which product is most likely to form (selectivity). For instance, if a nucleophile were to react with this compound, calculations could determine whether it is more likely to attack the ester carbonyl, the amide carbonyl, or the aromatic ring. This is achieved by comparing the activation energies for each potential reaction pathway; the path with the lowest activation barrier is generally the most favored kinetically.

Electronic Structure Calculations

The distribution of electrons in a molecule determines its reactivity, spectroscopic properties, and intermolecular interactions. DFT is the primary tool for investigating electronic structure.

Molecular Orbitals: Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP): An ESP map can be generated, which visualizes the electrostatic potential on the molecule's surface. This map reveals electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, negative potential would be expected around the carbonyl oxygens, while positive potential might be found near the amide N-H proton, making these sites active in hydrogen bonding.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom in the molecule. This helps quantify the polarity of bonds (e.g., the C=O and N-H bonds) and predict sites susceptible to nucleophilic or electrophilic attack.

| Property | Description | Relevance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |

| Electrostatic Potential (ESP) | The charge distribution on the molecular surface. | Predicts sites for non-covalent interactions like hydrogen bonding. |

| Partial Atomic Charges | Calculated charge on each atom. | Identifies electrophilic and nucleophilic centers within the molecule. |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the 2-bromobenzoyl group, which contains lone pairs on the oxygen and bromine atoms, and the aromatic ring. The LUMO, on the other hand, is anticipated to be distributed over the carbonyl groups and the aromatic ring, which can accept electron density.

A hypothetical FMO analysis for this compound, based on density functional theory (DFT) calculations of related N-benzoyl amino acid derivatives, would yield data similar to that presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical results for similar compounds, as specific published data for this compound is not available.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

The size of the HOMO-LUMO gap would indicate that this compound is a relatively stable molecule, but capable of undergoing various chemical reactions under appropriate conditions.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is key to understanding its reactivity. Molecular electrostatic potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) would be expected around the carbonyl oxygen atoms and the bromine atom, indicating these as likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the amide proton (N-H), suggesting its susceptibility to deprotonation by a strong base.

Natural Bond Orbital (NBO) analysis is another computational method used to study charge distribution by analyzing the occupancies of atomic and bonding orbitals. This analysis provides a quantitative measure of the partial charges on each atom. A hypothetical NBO analysis for this compound would likely reveal the charge distribution pattern shown in Table 2.

Table 2: Hypothetical Partial Atomic Charges for Selected Atoms in this compound from NBO Analysis (Note: These values are illustrative and based on general principles of electronegativity and resonance for this molecular structure.)

| Atom | Partial Charge (e) |

| O (carbonyl, amide) | -0.65 |

| O (carbonyl, ester) | -0.62 |

| O (methoxy) | -0.55 |

| N (amide) | -0.40 |

| Br | -0.05 |

| C (carbonyl, amide) | +0.70 |

| C (carbonyl, ester) | +0.75 |

These predicted charge distributions would further inform the reactivity of the molecule, highlighting the electrophilic nature of the carbonyl carbons and the nucleophilic character of the oxygen atoms.

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural verification.

Ab Initio Calculation of NMR Chemical Shifts

Ab initio (from first principles) methods, such as those employing Gauge-Including Atomic Orbitals (GIAO), can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of a molecule. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be correlated with experimental data. A study on N-benzoyl amino esters reported experimental NMR data for similar compounds, with ¹³C signals for the ester carbonyl group appearing around 172.5-173.0 ppm and the amide carbonyl at 167.0-172.5 ppm. Protons on the alpha-carbon were observed in the range of 4.55-4.77 ppm. scielo.org.mx

Theoretical calculations for this compound would be expected to yield chemical shifts in these ranges. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and the specific conformational state of the molecule in solution, which can be further investigated with more advanced computational models.

Table 3: Hypothetical Predicted vs. Expected Experimental NMR Chemical Shifts (δ, ppm) for this compound (Note: Predicted values are illustrative. Expected experimental ranges are based on data for similar compounds. scielo.org.mx)

| Atom | Predicted ¹H Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=O (amide) | - | - | 167.5 | 167.0 - 172.5 |

| C=O (ester) | - | - | 172.8 | 172.5 - 173.0 |

| Cα | 4.65 | 4.55 - 4.77 | 58.2 | 55.0 - 60.0 |

| O-CH₃ | 3.70 | 3.67 - 3.78 | 52.5 | 51.0 - 53.0 |

| N-H | 7.50 | 7.0 - 8.5 | - | - |

| Aromatic-H | 7.3-7.8 | 7.2 - 7.9 | 125-135 | 124 - 138 |

Prediction of Vibrational Frequencies

Theoretical calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific molecular motion (e.g., stretching, bending) and absorbs infrared radiation at a characteristic frequency.

For this compound, key predicted vibrational frequencies would include:

N-H stretch: Around 3300 cm⁻¹, characteristic of the amide N-H bond.

C-H stretches: In the range of 2850-3000 cm⁻¹ for the aliphatic parts (valine side chain and methyl ester) and 3000-3100 cm⁻¹ for the aromatic ring.

C=O stretches: Two distinct peaks are expected for the amide and ester carbonyl groups, typically in the region of 1650-1750 cm⁻¹. The amide C=O stretch (Amide I band) is usually at a lower frequency (around 1650-1680 cm⁻¹) than the ester C=O stretch (around 1730-1750 cm⁻¹).

C-Br stretch: A weaker absorption expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

These predicted frequencies can be invaluable in interpreting experimental IR spectra and confirming the presence of specific functional groups within the molecule.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are typical frequency ranges and illustrative of what a computational study would predict.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3305 |

| Aliphatic C-H | Stretch | 2960 |

| Aromatic C-H | Stretch | 3070 |

| Ester C=O | Stretch | 1740 |

| Amide C=O | Stretch (Amide I) | 1675 |

| Amide N-H | Bend (Amide II) | 1545 |

| C-O (ester) | Stretch | 1210 |

| C-Br | Stretch | 550 |

Applications in Organic Synthesis and Materials Science

As a Chiral Building Block in Complex Molecule Synthesis

The combination of a stereochemically defined amino acid and a reactive aromatic halide in one molecule makes "Valine, N-(2-bromobenzoyl)-, methyl ester" an ideal precursor for constructing architecturally complex and sterically constrained molecules. The ortho-bromine atom serves as a synthetic handle for intramolecular cyclization reactions, enabling the formation of rigid heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. qub.ac.uk Creating conformationally constrained peptides is a key strategy in peptidomimetic design, as locking the molecule into its bioactive conformation can significantly enhance its potency and selectivity. google.com

"this compound" is an excellent precursor for this purpose. The 2-bromo-substituent allows for intramolecular carbon-carbon or carbon-heteroatom bond formation, leading to cyclic structures that restrict the rotational freedom of the peptide backbone. A prominent method for achieving this is the palladium-catalyzed intramolecular Heck reaction. wikipedia.orgresearchgate.netchim.it In a typical synthetic sequence, the N-(2-bromobenzoyl) valine moiety can be incorporated into a peptide chain. Subsequent exposure to a palladium catalyst would induce cyclization between the aryl bromide and a suitably placed alkene within the peptide sequence, forming a macrocycle. nih.gov This strategy can be used to synthesize rigid turn mimics or larger ring systems, effectively forcing the peptide into a specific secondary structure. nih.gov

For example, derivatives of N-(2-bromobenzoyl) amino acids are widely used in the synthesis of 1,4-benzodiazepine-2,5-diones, a class of privileged scaffolds in drug discovery. rsc.org The cyclization is typically achieved via an intramolecular C-N bond coupling reaction. mdpi.com

Table 1: Representative Intramolecular Cyclization Reactions for Peptidomimetic Synthesis

| Precursor Type | Reaction | Resulting Scaffold | Catalyst/Conditions |

|---|---|---|---|

| N-(2-bromoaroyl) dipeptide | Intramolecular C-N Coupling | Benzodiazepinedione | CuI / N,N-dimethylglycine |

| N-(2-bromoaroyl) peptide with alkene | Intramolecular Heck Reaction | Macrocyclic Peptide | Pd(OAc)₂ / PPh₃ / Base |

| N-(2-bromoaroyl) amino acid | Intramolecular C-C Coupling | Spiro-oxindole | Pd(OAc)₂ / Chiral Ligand |

This table illustrates common cyclization strategies applicable to N-(2-bromobenzoyl) amino acid derivatives for creating constrained peptide structures.

Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, mimicking biological macromolecules like proteins. The creation of helical scaffolds is a major goal in this field. The steric bulk of the valine side chain combined with the rigidity imparted by cyclization via the 2-bromobenzoyl group can be exploited to induce and stabilize helical conformations in short oligomers. By strategically placing these units within a polymer chain, the cumulative effect of the constrained monomers can guide the entire molecule into a specific fold, such as a helix. The intramolecular cyclization of these precursors effectively creates a rigid bend or turn that can nucleate the formation of a helical structure.

Precursor for Advanced Organic Ligands or Catalysts

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of asymmetric catalysis. Chiral ligands, which coordinate to a metal center, are crucial for inducing enantioselectivity. nih.gov "this compound" combines a readily available chiral pool element (L-valine) with an aryl halide that can be further functionalized, making it a valuable starting material for new ligands and organocatalysts.

Many high-performance chiral ligands feature a combination of a chiral backbone and coordinating heteroatoms (e.g., P, N, O). The valine moiety provides the chiral scaffold. The 2-bromobenzoyl group can be elaborated into a coordinating group. For instance, the bromine atom can be replaced with a diphenylphosphino group via lithium-halogen exchange followed by reaction with chlorodiphenylphosphine. This would create a chiral P,N-ligand, a class of "privileged ligands" known for their effectiveness in a wide range of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. nih.govrsc.org The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by modifying either the amino acid or the aromatic component.

Table 2: Potential Transformations for Ligand and Catalyst Synthesis

| Starting Material | Reagents | Product Type | Potential Application |

|---|

This table outlines plausible synthetic routes to convert the title compound into valuable chiral ligands and catalysts.

Role in Methodological Development for N-Acylation or Aromatic Functionalization

The synthesis of "this compound" itself is an example of an N-acylation reaction. Methodologies for the efficient and selective N-acylation of amino acids and esters are continually being refined to improve yields, reduce racemization, and broaden substrate scope, often using various coupling reagents or catalytic approaches. scielo.org.mxresearchgate.netresearchgate.net This compound can serve as a benchmark product for testing new N-acylation protocols, particularly those involving sterically hindered or electronically deactivated acyl chlorides like 2-bromobenzoyl chloride. google.com

Furthermore, once synthesized, the compound becomes a valuable substrate for developing new methods in aromatic functionalization. The ortho-bromo group is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Researchers can use this molecule to test the efficacy of new catalysts or reaction conditions for C-C, C-N, or C-O bond formation on a sterically demanding, chiral substrate. The success of such reactions can be readily monitored, and the chirality of the valine backbone allows for the study of potential stereochemical effects on the reaction outcome. nih.gov

Case Study for ortho-Directing Group Strategies

The concept of directed ortho metalation (DoM) has revolutionized the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent with high regiocontrol.

The N-acylamino group present in this compound is a powerful DMG. The carbonyl oxygen of the amide can chelate to the lithium cation of the organolithium base, positioning the base for selective proton abstraction at the C6 position of the benzoyl ring, ortho to the amide group. The bromine atom at the C2 position does not typically interfere with this initial lithiation, as direct deprotonation is often kinetically favored over halogen-metal exchange at low temperatures, especially with alkyllithiums.

Mechanism of Directed ortho Metalation:

Coordination: The organolithium reagent (e.g., s-BuLi) coordinates to the Lewis basic carbonyl oxygen of the N-(2-bromobenzoyl) group.

Deprotonation: This coordination brings the alkyl anion into close proximity to the C6 proton, facilitating its abstraction and forming a stabilized aryllithium intermediate.

Electrophilic Quench: The aryllithium species is then quenched with an electrophile (E+), leading to the formation of a new carbon-electrophile bond at the C6 position.

This strategy allows for the precise introduction of a wide range of functional groups, as illustrated in the following table, which summarizes potential transformations based on established DoM chemistry with similar N-aroyl substrates.

| Electrophile (E+) | Reagent Example | Resulting Functional Group at C6 |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Ester | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) (after hydrolysis) |

The bromine atom at the C2 position offers a secondary site for functionalization. Following the ortho-lithiation and quenching, the C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This dual reactivity makes this compound a valuable substrate for creating highly substituted, multifunctional aromatic compounds from a single precursor. For instance, a Suzuki coupling could be employed to introduce a new aryl group at the C2 position after functionalizing the C6 position via DoM.

Exploration of Novel Acylation Reagents and Conditions

The N-(2-bromobenzoyl) moiety itself can be viewed as a potential acylating agent under specific catalytic conditions. Transition metal-catalyzed C-H activation has emerged as a powerful tool for forging new C-C bonds, and the development of novel acyl sources is a key area of research. While the amide bond is generally stable, certain catalytic systems can promote its cleavage and the transfer of the acyl group to another substrate.

Research in the field of C-H functionalization has explored the use of various amide-based directing groups that can also serve as the source of the transferred group. In the context of this compound, hypothetical reaction development could explore conditions for the intramolecular or intermolecular transfer of the 2-bromobenzoyl group.

Potential Research Directions:

Decarbonylative Acylation: Rhodium or palladium catalysts could be investigated to promote the decarbonylative transfer of the 2-bromobenzoyl group to an acceptor molecule, although this is a challenging transformation for stable amide bonds.

Reductive Cleavage and Acyl Transfer: Conditions could be explored where the C-N amide bond is reductively cleaved, generating an acylmetal intermediate that could then acylate another species.

Photoredox-Catalyzed Acylation: The use of photoredox catalysis could open new pathways for the activation of the amide bond, potentially enabling acyl transfer under mild conditions.

Furthermore, the 2-bromo substituent provides an entry point for modifying the acyl group itself prior to any potential transfer reaction. For example, a Negishi or Stille coupling could replace the bromine atom with an alkyl, aryl, or vinyl group, thereby creating a library of different N-aroyl valine esters. These new derivatives could then be screened as acylation reagents under various catalytic conditions.

The table below outlines a hypothetical exploration of acylation conditions, drawing parallels from studies on related N-acyl compounds in C-H activation literature.

| Catalyst System | Acyl Acceptor | Potential Reaction Type | Notes |

| [Rh(Cp*)Cl₂]₂ / AgSbF₆ | Alkene | C-H Alkenylation/Acylation Cascade | The amide directs C-H activation, and a subsequent reaction could involve the acyl group. |

| Pd(OAc)₂ / Ligand | Arene | Directed C-H Acylation | Explores the possibility of intermolecular transfer of the 2-bromobenzoyl group. |

| Ni(cod)₂ / Ligand | Aryl Halide | Cross-Coupling Acylation | Investigates the cleavage of the C-N bond and coupling with an aryl halide. |

| Ir(ppy)₃ / Blue LED | Electron-rich Arene | Photoredox-Mediated Acylation | Utilizes light energy to promote the generation of an acyl radical for subsequent reaction. |

While direct evidence for the use of this compound as an acylation reagent in the literature is scarce, its structure provides a compelling model for future research into the development of novel, multifunctional reagents for organic synthesis. The interplay between the directing group capabilities of the amide and the reactive handle of the bromine atom makes it a versatile tool for constructing complex molecular frameworks.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

A thorough search of scientific literature reveals a significant gap in dedicated research for Valine, N-(2-bromobenzoyl)-, methyl ester. There are no specific "key research findings" or "methodological advancements" directly associated with this compound. The available information is primarily limited to its listing in chemical catalogs and entries in chemical databases which provide computed, rather than experimentally determined, properties. nih.govepa.gov

Research on the broader class of N-acyl amino acids (NAAAs), to which this compound belongs, is extensive. Methodological advancements in the synthesis of NAAAs include chemical methods like Schotten-Baumann condensation and enzymatic synthesis, which offer milder reaction conditions. bohrium.comresearchgate.netresearchgate.net These general methods represent the current state-of-the-art for producing N-acyl amino acid esters, but their specific application to and optimization for the synthesis of this compound have not been reported.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains largely unexplored. Based on its structure, several reactive sites can be identified that present opportunities for synthetic exploration.

The Bromine Atom: The ortho-bromo substituent on the benzoyl ring is a key functional group. It could be a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). These reactions would allow for the introduction of a wide array of substituents, leading to a library of novel derivatives with potentially interesting properties.